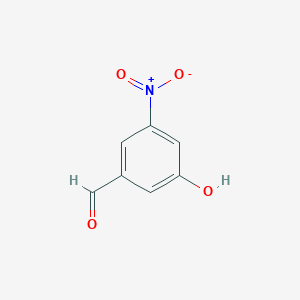

3-Hydroxy-5-nitrobenzaldehyde

Descripción general

Descripción

3-Hydroxy-5-nitrobenzaldehyde (HNBA) is a yellow crystalline solid that is widely used in scientific research. It is a versatile compound that has a wide range of applications in various fields such as chemistry, biochemistry, and pharmacology. HNBA is a nitroaldehyde compound that is synthesized by the reaction of 3-hydroxybenzaldehyde with nitric acid.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

An improved synthesis protocol for 3H5NBA involves the reduction of 3,5-dinitrobenzoyl chloride, followed by optimization of the oxime to substrate ratios, significantly reducing the amount of oxime used and achieving a 90% yield (Zhang Wen-jing, 2009). Additionally, 3H5NBA has been implicated in the synthesis of bimetallic Schiff-base complexes, demonstrating its utility in creating complex molecular architectures with potential applications in nonlinear optics and electrochemical sensors (Salvador Celedón et al., 2016).

Molecular Interactions and Structure Analysis

3H5NBA's structural and molecular interactions have been studied through various spectroscopic techniques. For instance, a comprehensive study on 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a closely related compound, utilized Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements, alongside density functional theory (DFT) calculations, to analyze molecular structure, vibrational spectra, and charge transfer mechanisms (A. Nataraj et al., 2011). These studies highlight the compound's potential in elucidating intramolecular interactions and charge transfer phenomena in nitroaromatic compounds.

Sensor Development

3H5NBA has shown potential in sensor development, especially for detecting heavy metal ions in aqueous solutions. A study demonstrated the use of a hydrazone derivative of 3H5NBA for the colorimetric sensing of copper(ii) ions, offering high sensitivity, quick response, and reusability. This sensor exhibited a detection limit of 0.34 μg L−1, showcasing 3H5NBA's applicability in environmental monitoring and analytical chemistry (I. Abdulazeez et al., 2018).

Safety and Hazards

Direcciones Futuras

The synthesis and study of biologically active compounds like 3-Hydroxy-5-nitrobenzaldehyde remain one of the most important and developing areas of organic and medicinal chemistry . Future research may focus on reducing costs and environmental impact during industrial production, as well as exploring new methods for their synthesis .

Propiedades

IUPAC Name |

3-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGPTXBGYDEOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441947 | |

| Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-95-7 | |

| Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

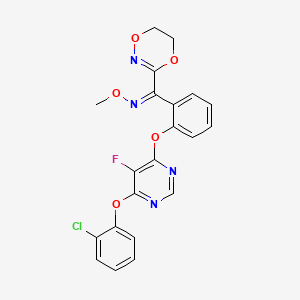

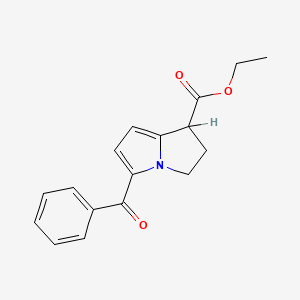

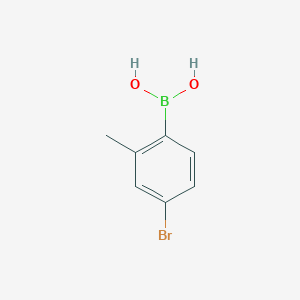

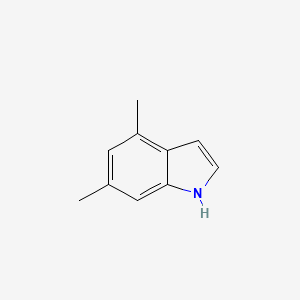

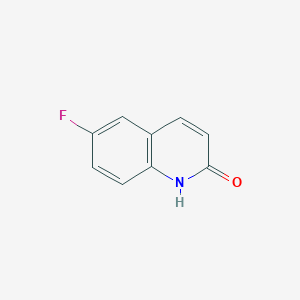

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key improvement in the synthesis of 3-Hydroxy-5-nitrobenzaldehyde described in the research?

A1: The research by [] presents an improved protocol for synthesizing this compound. The key improvement lies in optimizing the ratio of oxime to the starting material (3,5-dinitrobenzoyl chloride) from 2:1 to 1:1. This modification effectively reduces the required amount of oxime by half while achieving a high yield of 90%. You can find more details on this optimized synthesis in the paper: An Improved Protocol for the Synthesis of this compound [].

Q2: How does this compound function as a chemical sensor?

A2: Research by [] demonstrates the use of this compound as a building block for a copper(II) ion sensor. When this compound is reacted with 4-hydroxybenzoylhydrazide, it forms a hydrazone-based ligand (3-HNHBH). This ligand exhibits high selectivity towards copper(II) ions in aqueous solutions, indicated by a distinct color change upon binding. This colorimetric response allows for the detection of copper(II) ions at concentrations as low as 0.34 μg L−1. The selectivity of 3-HNHBH for copper(II) over other metal ions, like zinc and nickel, is supported by DFT calculations that reveal a unique "seesaw" coordination geometry and strong coulombic interactions specific to the copper(II) complex. For a deeper understanding of the sensor mechanism and its applications, refer to: A selective detection approach for copper(ii) ions using a hydrazone-based colorimetric sensor: spectroscopic and DFT study [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)